

Spectroscopic Analysis of 4-Amino-N,N-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-N,N-dimethylbenzamide

Cat. No.: B1296905

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-Amino-N,N-dimethylbenzamide** (CAS: 6331-71-1). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **4-Amino-N,N-dimethylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Note: Experimental spectrum data is not readily available. The following assignments are predicted based on standard chemical shift values and analysis of similar structures.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Doublet	2H	Ar-H (ortho to -C(O)N(CH ₃) ₂)
~ 6.6 - 6.8	Doublet	2H	Ar-H (ortho to -NH ₂)
~ 4.0	Broad Singlet	2H	-NH ₂
~ 3.0	Singlet	6H	-N(CH ₃) ₂

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 75 MHz

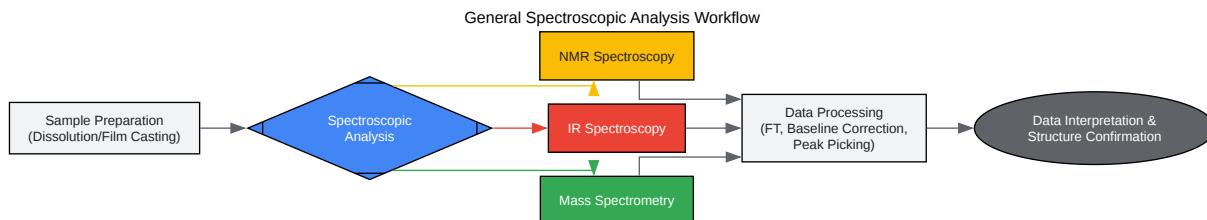
Chemical Shift (δ) ppm	Assignment
172.37	C=O (Amide Carbonyl)
151.44	Ar-C (C-NH ₂)
132.30	Ar-C (ortho to -C(O)N(CH ₃) ₂)
123.08	Ar-C (ipso to -C(O)N(CH ₃) ₂)
111.18	Ar-C (ortho to -NH ₂)
40.37	-N(CH ₃) ₂

Infrared (IR) Spectroscopy Data (Predicted)

The following are predicted characteristic absorption bands for **4-Amino-N,N-dimethylbenzamide** based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3450 - 3300	Medium-Strong	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2850	Medium	C-H Stretch	Aliphatic (-CH ₃)
1650 - 1630	Strong	C=O Stretch	Tertiary Amide (-C(O)N(CH ₃) ₂)
1620 - 1580	Medium-Strong	N-H Bend / C=C Stretch	Amine / Aromatic
1500 - 1400	Medium	C=C Stretch	Aromatic
1300 - 1200	Medium	C-N Stretch	Aromatic Amine / Amide
~ 820	Strong	C-H Bend (out-of-plane)	1,4-disubstituted (para) Aromatic

Mass Spectrometry (MS) Data


Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
164.1	Moderate	[M] ⁺ (Molecular Ion)
120.1	High	[M - C(O)N(CH ₃) ₂] ⁺
92.1	Moderate	[C ₆ H ₅ NH ₂] ⁺
65.1	Moderate	[C ₅ H ₅] ⁺ (from aromatic ring fragmentation)

Experimental Workflows and Protocols

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-Amino-N,N-dimethylbenzamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for compound analysis.

Experimental Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Amino-N,N-dimethylbenzamide**.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial. The solvent should contain a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquisition: On a 400 MHz (or higher) spectrometer, acquire the ^1H spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ^{13}C NMR, a larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope.[1]

- Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction.
- Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in the ^1H spectrum and identify the chemical shifts and multiplicities of all signals.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Background Spectrum: Ensure the ATR crystal or sample holder is clean. Acquire a background spectrum to account for atmospheric CO_2 and H_2O .
- Sample Preparation (Solid Film Method): Dissolve a small amount (a few milligrams) of **4-Amino-N,N-dimethylbenzamide** in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
- Application: Place one drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.
- Acquisition: Place the salt plate into the spectrometer's sample holder. Acquire the IR spectrum, typically scanning from 4000 cm^{-1} to 400 cm^{-1} .
- Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

2.2.3. Mass Spectrometry (MS) Protocol

- Sample Preparation: Prepare a dilute solution of **4-Amino-N,N-dimethylbenzamide** in a volatile solvent such as methanol or acetonitrile.
- Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, this can be done via a direct insertion probe or the GC outlet of a GC-MS system.

- Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- Fragmentation: The high energy of the EI process imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.
- Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots ion abundance versus m/z .
- Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [rsc.org]
- 2. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Amino-N,N-dimethylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296905#spectroscopic-data-nmr-ir-ms-for-4-amino-n-n-dimethylbenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com